molecular formula C5H8N2O2 B1580622 1,3-Dimethylimidazolidine-2,4-dione CAS No. 24039-08-5

1,3-Dimethylimidazolidine-2,4-dione

Cat. No.: B1580622
CAS No.: 24039-08-5
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 1,3-dimethyl-, also known as 1,3-Dimethyl-2-imidazolidinone (DMI), is an imidazolidine derivative . It is a member of the class of 5-membered ring heterocycles structurally related to imidazolidine .


Synthesis Analysis

Imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .


Molecular Structure Analysis

The molecular formula of 2,4-Imidazolidinedione, 1,3-dimethyl- is C5H8N2O2 . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .


Chemical Reactions Analysis

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .


Physical and Chemical Properties Analysis

DMI is a polar solvent and a Lewis base . It has a molecular weight of 114.15 , a melting point of 8.2 °C , and a boiling point of 224-226 °C .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of 1,3-Diemthyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione through a reaction involving carbon disulfide and 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione. The research also discussed the reversible formation of the dimethylamine salt of this compound, highlighting the compound's unusual characteristics (Ojima & Inaba, 1979).

  • Another study explored the reactions of 2,2-dimethyl-3-phenylazirine with various compounds, leading to the formation of substituted imidazoles, 2-imidazolidone, and imidazolidine-2-thione. The initial nucleophilic addition of alcohol to azirine was identified as a critical step in these reactions (Eremeev et al., 1980).

Applications in Materials Science

  • Research into UV-curable epoxide resins included tertiary amines like imidazole derivatives to investigate their effects on UV/thermal conversions, thermal properties, and adhesion strengths on various substrates. The study found significant impacts on physical properties, suggesting potential for advanced opto-electronic applications (Chiang & Hsieh, 2008).

Catalysis and Chemical Reactions

  • A novel synthesis method for water-soluble carbene complexes, employing a derivative of 1,3-dimethyl-imidazolidin-2-one, was reported. These complexes were utilized as catalysts for synthesizing 2,3-dimethylfuran, demonstrating the compound's role in facilitating efficient catalytic processes (Özdemir et al., 2001).

Corrosion Inhibition

  • An experimental and theoretical study evaluated the electrochemical behavior of various imidazoline derivatives as corrosion inhibitors in acid media. The study found that certain derivatives were efficient at different concentrations, providing insight into their mechanism of action and potential application in protecting metals from corrosion (Cruz et al., 2004).

Mechanism of Action

Target of Action

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin or 2,4-Imidazolidinedione, 1,3-dimethyl-, primarily targets microorganisms. It is widely used as a disinfectant for drinking water purification, recreational water treatment, and in industrial/commercial water cooling systems .

Mode of Action

The compound acts as a source of bromine, equivalent to hypobromous acid (HOBr). The bromine released from this compound interacts with the microorganisms, leading to their destruction .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted microorganisms. The released bromine interacts with the cellular components of the microorganisms, disrupting their normal functions and leading to their death .

Pharmacokinetics

It is known that the compound is sparingly soluble in water, which can affect its distribution and elimination .

Result of Action

The result of the action of this compound is the effective disinfection of the treated water. The compound’s action leads to the destruction of harmful microorganisms, making the water safe for its intended use .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and effectiveness. Additionally, the compound is stable when dry but can partially hydrolyze when it absorbs moisture . Therefore, the storage and application conditions can significantly impact the compound’s action.

Safety and Hazards

DMI is known to cause serious eye damage . It is suspected of damaging fertility or the unborn child . Prolonged or repeated exposure may cause damage to organs, specifically the testis .

Biochemical Analysis

Biochemical Properties

2,4-Imidazolidinedione, 1,3-dimethyl- plays a significant role in biochemical reactions. It acts as a polar solvent and Lewis base, which makes it useful in various organic synthesis reactions. The compound interacts with enzymes, proteins, and other biomolecules, facilitating reactions by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones . This iminium activation lowers the substrate’s LUMO, enhancing the reaction rate and efficiency.

Cellular Effects

2,4-Imidazolidinedione, 1,3-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by acting as a promoter in minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone

Molecular Mechanism

The molecular mechanism of 2,4-Imidazolidinedione, 1,3-dimethyl- involves its role as a promoter in organic synthesis reactions. It minimizes the formation of dialkylation byproducts and accelerates the rate of monoalkylation of γ-butyrolactone . The compound’s ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones is crucial for its function. This interaction lowers the substrate’s LUMO, facilitating the reaction.

Dosage Effects in Animal Models

The effects of 2,4-Imidazolidinedione, 1,3-dimethyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects . Detailed studies on dosage thresholds and toxicology are necessary to understand its safety profile fully.

Metabolic Pathways

2,4-Imidazolidinedione, 1,3-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its function in biochemical reactions and organic synthesis.

Transport and Distribution

The transport and distribution of 2,4-Imidazolidinedione, 1,3-dimethyl- within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 2,4-Imidazolidinedione, 1,3-dimethyl- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.

Properties

IUPAC Name

1,3-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTORHYUCZJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946887
Record name 1,3-Dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24039-08-5
Record name 1,3-Dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024039085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5Z8WF98G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 200 ml glass vessel equipped with a stirrer, thermometer, a dropping funnel and a distillation unit were charged 60 g (0.41 mol) of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone and 60 ml of water. And then, the mixture was reacted at 100° C. to 200° C. for 2 hours while removing water under normal pressure by distillation. The obtained residue was evaporated under reduced pressure (109 to 117° C./0.53 to 0.67 kPa) to obtain 41 g (Isolation yield; 78%) of 1,3-dimethylimidazolidin-2,4-dione as a pale yellow liquid.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a 30 ml glass vessel equipped with a stirrer, thermometer and a reflux condenser were charged 1.0 g (6.8 mmol) of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone synthesized in the same manner as in Reference example A1, 2 ml of water and 0.18 g (1.8 mmol) of 98% sulfuric acid, and the mixture were reacted at 95 to 100° C. for 6 hours. After completion of the reaction, the reaction mixture was analyzed by high-performance liquid chromatography (quantitative value by refractive index detector), then, 766 mg (Reaction yield; 87%) of 1,3-dimethylimidazolidin-2,4-dione was formed.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 1000 ml glass vessel equipped with a stirrer, thermometer, a dropping funnel and a distillation unit was charged 290 g (2.0 mol) of 40 wt % aqueous glyoxal solution. And then, triethylamine is added thereto to prepare a basic mixed solution (At this time, the solution had a pH of 9). To the mixed solution was gradually added dropwise a solution comprising 176 g (2.0 mol) of 1,3-dimethylurea and 176 ml of water while maintaining a liquid temperature to 25 to 35° C. After stirring the solution at room temperature for 3 hours, the mixture was reacted by elevating the temperature to 200° C. over 2 hours while removing triethylamine and water under normal pressure by distillation. After completion of the reaction, the obtained reaction mixture was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa) to obtain 217 g (Isolation yield; 85%) of 1,3-dimethylimidazolidin-2,4-dione as a pale yellowish liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
176 g
Type
reactant
Reaction Step Three
Name
Quantity
176 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,3-Dimethylimidazolidine-2,4-dione as a decomposition product in the synthesis of 2,4-dimethylglycoluril?

A: During the synthesis of 2,4-dimethylglycoluril, this compound can appear as an unwanted decomposition product alongside urea. This contamination can impact the purity and yield of the desired 2,4-dimethylglycoluril product. The research by [] highlights the importance of minimizing this decomposition pathway to ensure a clean and efficient synthesis.

Q2: How does the presence of methyl groups in this compound influence its interaction with permethylated β-cyclodextrin compared to its non-methylated counterpart?

A: Research on the enantiomeric separation of hydantoin derivatives [] reveals that the presence of methyl groups in this compound significantly alters its interaction with permethylated β-cyclodextrin. Unlike the non-methylated hydantoin, where hydrogen bonding plays a crucial role in retention, the dimethylated derivative primarily relies on steric fit within the cyclodextrin cavity. This difference in interaction mechanism leads to distinct separation characteristics for the two compounds.

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